

Total Organic Synthesis Protocol for Neuroprotectin D1 (NPD1)

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Compound of Interest

Compound Name: Neuroprotectin B

Cat. No.: B15560141

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroprotectin D1 (NPD1), also known as Protectin D1 (PD1), is a potent endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).^{[1][2]} NPD1 exhibits significant anti-inflammatory, pro-resolving, and neuroprotective activities, making it a molecule of high interest in the fields of pharmacology and drug development.^{[1][3]} Its biological functions include the inhibition of leukocyte infiltration, reduction of pro-inflammatory gene expression, and promotion of cell survival by upregulating anti-apoptotic proteins.^{[4][5]} Given its therapeutic potential in a range of conditions including neurodegenerative diseases, stroke, and inflammatory disorders, the chemical synthesis of NPD1 is crucial for further biological investigation and drug discovery efforts.^{[3][4]} This document provides a detailed protocol for the total organic synthesis of Neuroprotectin D1, based on the convergent and stereocontrolled strategy developed by Petasis and coworkers.^[1]

Overall Synthetic Strategy

The total synthesis of Neuroprotectin D1 (10R,17S-dihydroxy-4Z,7Z,11E,13E,15Z,19Z-docosahexaenoic acid) is achieved through a convergent approach, which involves the synthesis of two key fragments, an alkyne (intermediate 4) and a dienyl iodide (intermediate 5). These fragments are then coupled via a Sonogashira reaction. The desired stereochemistry is

established through the use of chiral starting materials and stereoselective reactions. The final steps involve the selective reduction of the alkyne to form the characteristic Z,E,E-triene system and subsequent deprotection to yield the final product.^[1]

Experimental Protocols

The following protocols describe the key steps in the total synthesis of Neuroprotectin D1.

Synthesis of Key Intermediate: Alkyne 4

The synthesis of the alkyne fragment 4 begins with the stereoselective opening of an epoxide derived from (S)-glycidol.

1. Epoxide Opening and Silylation:

- To a solution of 1-butyne in anhydrous THF at -78 °C, n-butyllithium is added, followed by boron trifluoride etherate.
- A solution of (S)-glycidol derivative 7 is then added, and the reaction is stirred at -78 °C.
- Upon completion, the reaction is quenched, and the resulting alcohol is protected as a tert-butyldiphenylsilyl (TBDPS) ether using TBDPS-Cl, imidazole, and a catalytic amount of DMAP in dichloromethane to yield the diprotected diol 10.

2. Selective Deprotection and Hydrogenation:

- The primary silyl ether in 10 is selectively removed using camphorsulfonic acid (CSA) in a mixture of dichloromethane and methanol to afford alcohol 11.
- The alkyne in 11 is then subjected to a Lindlar hydrogenation (H₂, Lindlar's catalyst, and quinoline in ethyl acetate) to stereoselectively form the Z-alkene, yielding alcohol 12.

3. Oxidation and Corey-Fuchs Reaction:

- The alcohol 12 is oxidized to the corresponding aldehyde 13 under Swern conditions (oxalyl chloride, DMSO, triethylamine in dichloromethane at -78 °C).

- The resulting aldehyde is converted to the terminal alkyne 4 via the Corey-Fuchs reaction, which involves a two-step process: reaction with triphenylphosphine and carbon tetrabromide, followed by treatment with n-butyllithium.^[1]

Synthesis of Key Intermediate: Dienyl Iodide 5

The synthesis of the dienyl iodide fragment 5 also utilizes a stereoselective epoxide opening, this time with a derivative of (R)-glycidol.

1. Epoxide Opening and Protection:

- Silylated propargyl alcohol is lithiated with n-butyllithium and reacted with the (R)-glycidol derivative 8 in the presence of boron trifluoride etherate to produce the alcohol 14.
- The alcohol is then protected as a TBDPS ether.

2. Further Transformations and Coupling:

- A series of reactions including selective deprotection, bromination, and another silylation are carried out to yield bromide 16.
- A copper-mediated coupling of a related intermediate with methyl pent-4-ynoate, followed by deprotection, yields alcohol 18.

3. Final Steps to Dienyl Iodide:

- Lindlar hydrogenation of the alkyne in 18 followed by Swern oxidation gives aldehyde 19.
- A Wittig reaction is used to extend the carbon chain to form the α,β -unsaturated aldehyde 20.
- Finally, a Takai olefination on aldehyde 20 provides the key E,E-dienyl iodide intermediate 5.^[1]

Assembly of the Carbon Skeleton and Final Steps

1. Sonogashira Coupling:

- The alkyne fragment 4 and the dienyl iodide fragment 5 are coupled using a Sonogashira reaction.
- The reaction is typically carried out using a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, and a copper(I) co-catalyst, like CuI , in a suitable solvent such as benzene. This reaction forms the dienyne intermediate 3.^[1]

2. Deprotection and Stereoselective Reduction:

- The silyl protecting groups on intermediate 3 are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF.
- The crucial stereoselective reduction of the conjugated alkyne to a Z-alkene is achieved using a $\text{Zn}(\text{Cu}/\text{Ag})$ couple in a mixture of methanol and water. This step forms the characteristic E,E,Z-triene moiety of NPD1 methyl ester (21).^[1]

3. Hydrolysis:

- The final step is the hydrolysis of the methyl ester 21 using a base, such as sodium hydroxide, in a mixture of methanol and water to yield Neuroprotectin D1 (1).^[1]

Data Presentation

Table 1: Summary of Key Reaction Yields

Step	Product	Reported Yield (%)
Epoxide opening and silylation	Diprotected diol 10	75 (over 2 steps)
Selective desilylation	Alcohol 11	78
Lindlar hydrogenation	Alcohol 12	95
Swern oxidation	Aldehyde 13	98
Corey-Fuchs reaction	Alkyne 4	60 (over 2 steps)
Sonogashira coupling	Dienyne 3	96
Desilylation	Dienyne alcohol	65
Stereoselective alkyne reduction	NPD1 methyl ester 21	60
Hydrolysis	Neuroprotectin D1 (1)	95

Yields are based on the publication by Petasis et al. and may vary depending on experimental conditions.[1]

Visualizations

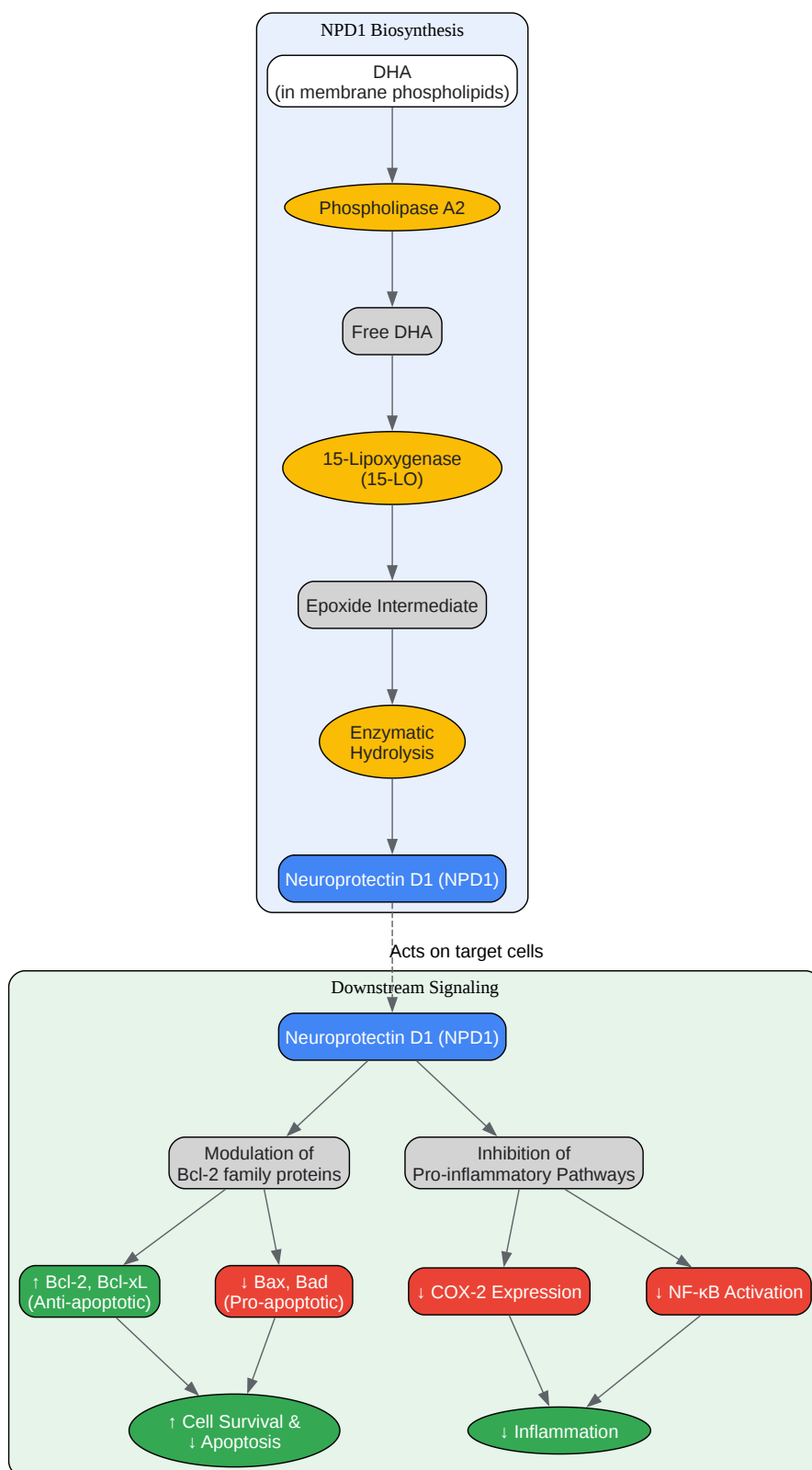
Total Synthesis Workflow



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Caption: Convergent total synthesis workflow for Neuroprotectin D1.

Neuroprotectin D1 Biosynthesis and Signaling Pathway



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